Cbz-L-Leucinol
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Overview
Description
Cbz-L-Leucinol, also known as benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate, is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Cbz-L-Leucinol can be synthesized through several methods. One common synthetic route involves the protection of L-leucinol with a carbamate protecting group. The Cbz (carbobenzyloxy) group is typically introduced using benzyl chloroformate (Cbz-Cl) in the presence of a mild base . The reaction conditions are generally mild, and the Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) .
Chemical Reactions Analysis
Cbz-L-Leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cbz-L-Leucinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-L-Leucinol primarily involves its role as a protecting group. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions, such as catalytic hydrogenation .
Comparison with Similar Compounds
Cbz-L-Leucinol can be compared with other similar compounds, such as:
Cbz-L-Leucine: Similar in structure but with a carboxyl group instead of a hydroxyl group.
Cbz-L-Valinol: Similar in structure but with a different side chain.
Cbz-L-Phenylalaninol: Similar in structure but with a phenyl group in the side chain.
These compounds share the common feature of having a Cbz protecting group, but they differ in their side chains and specific applications .
This compound stands out due to its specific use in protecting amine groups during peptide synthesis, making it a valuable tool in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARWTHXCINBQM-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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